molecular formula C17H30O2 B12527905 7-(Decahydronaphthalen-1-YL)heptanoic acid CAS No. 651740-27-1

7-(Decahydronaphthalen-1-YL)heptanoic acid

Cat. No.: B12527905
CAS No.: 651740-27-1
M. Wt: 266.4 g/mol
InChI Key: YIWASZVKAQVVGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Decahydronaphthalen-1-YL)heptanoic acid is a chemical compound characterized by the presence of a decahydronaphthalene moiety attached to a heptanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the catalytic hydrogenation of naphthalene to produce decahydronaphthalene, which is then subjected to further reactions to attach the heptanoic acid chain .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using catalysts such as palladium or platinum. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-(Decahydronaphthalen-1-YL)heptanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

7-(Decahydronaphthalen-1-YL)heptanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Decahydronaphthalen-1-YL)heptanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds with similar structural features, such as naphthalene and its hydrogenated forms.

    Heptanoic acid derivatives: Compounds with a heptanoic acid chain attached to different functional groups.

Uniqueness

7-(Decahydronaphthalen-1-YL)heptanoic acid is unique due to the combination of the decahydronaphthalene moiety and the heptanoic acid chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

651740-27-1

Molecular Formula

C17H30O2

Molecular Weight

266.4 g/mol

IUPAC Name

7-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)heptanoic acid

InChI

InChI=1S/C17H30O2/c18-17(19)13-4-2-1-3-8-14-10-7-11-15-9-5-6-12-16(14)15/h14-16H,1-13H2,(H,18,19)

InChI Key

YIWASZVKAQVVGX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CCCC2CCCCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.